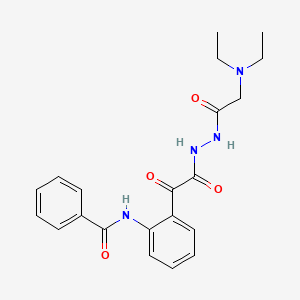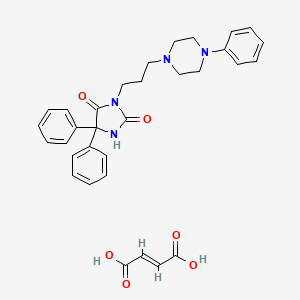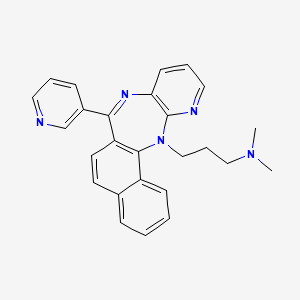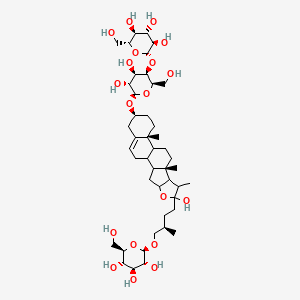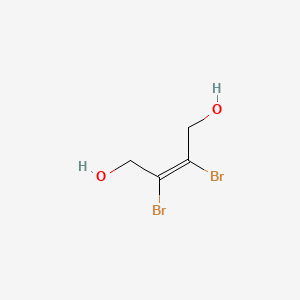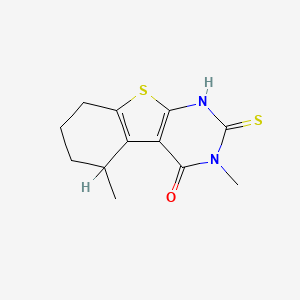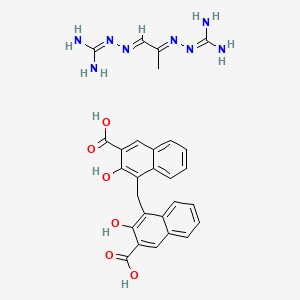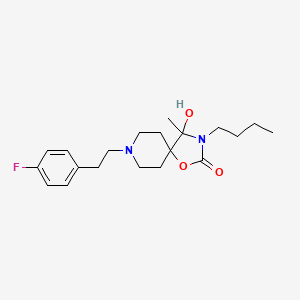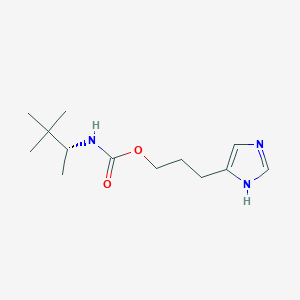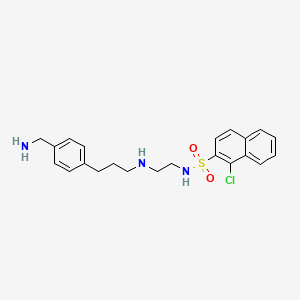
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide is a complex organic compound that features a naphthalene ring substituted with a sulfonamide group, a chlorine atom, and an aminomethylphenylpropylaminoethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Aminomethylphenylpropylamine Intermediate: This step involves the reaction of 4-(aminomethyl)benzylamine with propylamine under controlled conditions to form the aminomethylphenylpropylamine intermediate.
Coupling with Naphthalene Derivative: The intermediate is then reacted with 1-chloronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the naphthalene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.
Coupling Reactions: The amino groups can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4).
Major Products
Substitution: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-(substituted)naphthalene-2-sulfonamide.
Oxidation: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfone.
Reduction: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfinamide.
科学研究应用
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-bromonaphthalene-2-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-fluoronaphthalene-2-sulfonamide: Similar structure but with a fluorine atom instead of chlorine.
N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-iodonaphthalene-2-sulfonamide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide can influence its reactivity and interactions with biological targets compared to its bromine, fluorine, and iodine analogs. Chlorine’s size and electronegativity can affect the compound’s binding affinity and specificity.
属性
CAS 编号 |
779320-96-6 |
|---|---|
分子式 |
C22H26ClN3O2S |
分子量 |
432.0 g/mol |
IUPAC 名称 |
N-[2-[3-[4-(aminomethyl)phenyl]propylamino]ethyl]-1-chloronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H26ClN3O2S/c23-22-20-6-2-1-5-19(20)11-12-21(22)29(27,28)26-15-14-25-13-3-4-17-7-9-18(16-24)10-8-17/h1-2,5-12,25-26H,3-4,13-16,24H2 |
InChI 键 |
MFKKOBLWAUMGNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)S(=O)(=O)NCCNCCCC3=CC=C(C=C3)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


